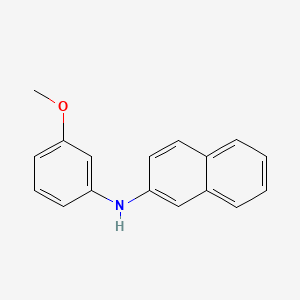
(2,2-Dimethylcyclopropane-1,1-diyl)dimethanol
Übersicht
Beschreibung
(2,2-Dimethylcyclopropane-1,1-diyl)dimethanol: is an organic compound with the chemical formula C7H14O2. It is characterized by a cyclopropane ring substituted with two methyl groups and two hydroxymethyl groups. This compound is known for its unique structure, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol typically involves the reaction of cyclopropane derivatives with formaldehyde under basic conditions. One common method includes the use of cyclopropane and chloroform in the presence of a catalyst such as metal palladium or trimethyl boron oxide. The reaction is carried out under controlled temperature and pressure, followed by distillation and purification to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar catalysts and conditions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as flash chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropane derivatives with reduced functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of (2,2-Dimethylcyclopropane-1,1-diyl)diacetic acid.
Reduction: Formation of (2,2-Dimethylcyclopropane-1,1-diyl)methanol.
Substitution: Formation of (2,2-Dimethylcyclopropane-1,1-diyl)dibromide.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol is used as a building block in organic synthesis, particularly in the preparation of complex cyclopropane derivatives and polymers .
Biology: The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research explores its use in drug development, particularly in the design of cyclopropane-containing pharmaceuticals with enhanced stability and bioavailability.
Industry: In industrial applications, this compound is used as a solvent, surfactant, and intermediate in the synthesis of various chemicals and materials .
Wirkmechanismus
The mechanism of action of (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol involves its interaction with molecular targets through its hydroxymethyl groups. These groups can form hydrogen bonds and participate in nucleophilic substitution reactions, influencing the compound’s reactivity and interaction with other molecules. The cyclopropane ring imparts ring strain, making the compound more reactive in certain chemical environments .
Vergleich Mit ähnlichen Verbindungen
- 1,1-Dimethylcyclopropane
- 1,2-Dimethylcyclopropane
- Cyclopropane-1,1-diyldimethanol
Comparison: (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol is unique due to the presence of two hydroxymethyl groups, which enhance its solubility and reactivity compared to other dimethylcyclopropane derivatives. The compound’s distinct structure allows for specific applications in synthesis and research that are not feasible with its analogs .
Eigenschaften
IUPAC Name |
[1-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(2)3-7(6,4-8)5-9/h8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLAEYZTZDWJIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(CO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506408 | |
| Record name | (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39590-92-6 | |
| Record name | (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS,6aR)-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one](/img/structure/B1655542.png)






![N,N-dimethyl-4-[(E)-1H-1,2,4-triazol-5-yliminomethyl]aniline](/img/structure/B1655551.png)





